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Halomonoterpene

Cat. No.: B1233853
M. Wt: 401.4 g/mol
InChI Key: OVLCIYBVQSJPKK-SCZZXKLOSA-N
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Description

Contextualizing the Significance of Halomonoterpene Research

The study of halomonoterpenes is a crucial area of natural product chemistry with far-reaching implications. These compounds, often produced by marine organisms like red algae, serve as a rich reservoir of novel chemical scaffolds. nih.govosti.govnih.govnih.gov Their unique halogenation patterns and diverse carbon skeletons contribute to a wide spectrum of biological activities, including potent antitumor and cytotoxic effects. nih.govnih.gov The investigation of halomonoterpenes not only expands our understanding of marine chemical ecology but also provides valuable lead compounds for the development of new therapeutic agents. nih.govrsc.org The discovery of molecules like halomon (B233497), a pentabromochloro-monoterpene, has spurred significant interest in their potential as anticancer drugs. nih.govnih.gov Furthermore, the biosynthetic pathways of these compounds are a subject of intense research, offering insights into the enzymatic machinery that facilitates halogenation in marine environments. osti.govnih.govnih.gov

Historical Trajectories and Milestones in this compound Discovery

The journey of this compound discovery began with early investigations into the chemical constituents of marine red algae. A pivotal moment was the isolation of the first halogenated monoterpene from the red alga Plocamium cartilagineum. nih.gov This initial finding opened the floodgates for the discovery of a plethora of new polyhalogenated monoterpenes from various Plocamium species. nih.gov Early research was often driven by the observation that crude extracts from these algae exhibited toxicity to marine life. nih.gov The development of advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), has been instrumental in overcoming the challenges of structure elucidation for these complex molecules. nih.govscribd.comrfi.ac.ukanu.edu.aunih.gov For instance, the initial proposed structure of violacene, isolated from P. violaceum, was later corrected based on ¹³C NMR data and confirmed by X-ray crystallography. nih.gov

Structural Elucidation and Chemotaxonomic Classification of this compound Subtypes

The structural diversity of halomonoterpenes is vast, leading to their classification into several subtypes based on their carbon skeleton. The process of elucidating these structures relies heavily on a combination of spectroscopic methods, including NMR, MS, and X-ray crystallography. nih.govnih.govscribd.comrfi.ac.ukanu.edu.aunih.govslideshare.net Chemotaxonomy, the classification of organisms based on their chemical constituents, plays a significant role in understanding the distribution of these compounds across different species and geographical locations. nih.govjetir.orgslideshare.netresearchgate.netufrgs.brekb.eg Variations in the types of halomonoterpenes produced can define specific chemotypes within a single species, as observed in Plocamium violaceum. nih.gov

Monocyclic halomonoterpenes feature a single ring structure. These compounds are a prominent group within the this compound family and have been isolated from various marine red algae. For example, the red alga Ochtodes secundiramea is known to produce halogenated cyclic monoterpenoids like ochtodene (B1234865). vims.edu The structural determination of these compounds often involves detailed spectroscopic analysis to establish the connectivity and stereochemistry of the halogen atoms and other substituents on the ring. researchgate.netcapes.gov.br

Acyclic halomonoterpenes lack a ring structure and are characterized by a linear carbon chain. These compounds are frequently found in red algae of the genus Plocamium. nih.gov For instance, P. cartilagineum is a source of acyclic trihalo and pentahalo analogs, while P. oregonum produces acyclic monoterpenes containing both bromine and chlorine. nih.gov The well-known antitumor agent, halomon, is an acyclic pentabromochlorinated monoterpene. nih.govnih.govnih.gov

Bicyclic and polycyclic halomonoterpenes possess two or more fused or bridged ring systems. wikipedia.orgyoutube.comwikipedia.orgdoubtnut.com These intricate structures add another layer of complexity to the this compound family. An example of a bicyclic monoterpene is plocamene B, isolated from Plocamium violaceum. nih.gov The elucidation of these complex structures is a challenging task that requires sophisticated analytical techniques to define the connectivity and stereochemistry of the multiple ring systems.

A significant aspect of this compound chemistry is the prevalence of chirality. libretexts.orgslideshare.netchemistrytalk.orgstudypug.comlibretexts.org Many halomonoterpenes contain one or more stereocenters, leading to the existence of enantiomers and diastereomers. The specific three-dimensional arrangement of atoms, or stereochemistry, is crucial as it often dictates the biological activity of the molecule. slideshare.net The absolute configuration of these chiral centers is determined using techniques such as X-ray crystallography, as was done for isohalomon. nih.gov Understanding the stereochemistry is essential for structure-activity relationship studies and for the potential synthesis of these compounds. nih.govslideshare.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15Br2Cl3 B1233853 Halomonoterpene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15Br2Cl3

Molecular Weight

401.4 g/mol

IUPAC Name

(3R,6R)-6-bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyloct-1-ene

InChI

InChI=1S/C10H15Br2Cl3/c1-7(13)10(15,6-11)5-4-8(12)9(2,3)14/h8H,1,4-6H2,2-3H3/t8-,10+/m1/s1

InChI Key

OVLCIYBVQSJPKK-SCZZXKLOSA-N

Isomeric SMILES

CC(C)([C@@H](CC[C@](CBr)(C(=C)Cl)Cl)Br)Cl

Canonical SMILES

CC(C)(C(CCC(CBr)(C(=C)Cl)Cl)Br)Cl

Synonyms

6(R)-bromo-3(S)-(bromomethyl)-7-methyl-2,3,7-trichloro-1-octene
6-BBMTCO
6-bromo-3-(bromomethyl)-7-methyl-2,3,7-trichloro-1-octene
halomon
NSC 650893
NSC-650893

Origin of Product

United States

Biosynthesis and Biogenesis of Halomonoterpenes

Genetic and Molecular Biology of Halomonoterpene Biosynthesis

The production of halomonoterpenes is encoded in the genetic material of the producing organism. Understanding the genes and their organization provides insight into the regulation and evolution of these biosynthetic pathways.

In many microorganisms, the genes encoding the enzymes for a specific metabolic pathway are often located together on the chromosome in a functional unit called a biosynthetic gene cluster (BGC) . frontiersin.org This co-localization facilitates the coordinated regulation of the entire pathway.

The identification of BGCs is a key strategy in natural product discovery. frontiersin.org By analyzing the genome sequence of an organism, researchers can identify putative BGCs for various classes of compounds, including terpenoids. biorxiv.org A typical BGC for a this compound would be expected to contain genes for a terpene synthase, a halogenase, and potentially other modifying enzymes.

For instance, the identification of a BGC involved in ectoine (B1671093) biosynthesis in Halomonas sp. involved finding the ectA, ectB, and ectC genes organized in a single transcriptional unit. nih.gov A similar approach can be applied to halomonoterpenes. Genome mining efforts in red algae are beginning to uncover the genetic basis for their complex terpenoid metabolism. While specific BGCs for halomonoterpenes are still being fully elucidated, the identification of terpene synthase and halogenase genes in these organisms is a critical first step. The analysis of genes neighboring known terpene synthases in red algae has confirmed them to be genuine algal genes and not the result of microbial contamination. nih.gov The discovery and characterization of these BGCs will ultimately allow for a deeper understanding of how organisms like red algae produce their unique array of halogenated compounds.

Transcriptomic and Proteomic Analysis of Biosynthetic Pathways

The elucidation of complex biosynthetic pathways, such as those for halomonoterpenes, is increasingly reliant on advanced molecular techniques. Transcriptomic and proteomic analyses are powerful tools for identifying the genes and enzymes responsible for producing these specialized metabolites. elixir-europe.orgusf.edu Transcriptomics involves sequencing the complete set of RNA transcripts in an organism (the transcriptome) under specific conditions to identify which genes are actively being expressed. nih.gov Proteomics complements this by identifying and quantifying the entire set of proteins (the proteome), which are the functional molecules that carry out most cellular processes. elixir-europe.orgfrontiersin.org

In the context of marine algae, transcriptomic studies have been instrumental in identifying genes involved in various metabolic pathways, including those for secondary metabolites. nih.govfrontiersin.org For example, analysis of the transcriptomes of red algae has led to the identification of microbial-type terpene synthase (MTPSL) genes, which are believed to be responsible for creating the carbon skeletons of terpenes. plantae.orgnih.gov Phylogenetic analysis suggests these genes may have been acquired by red algae from bacteria via horizontal gene transfer. plantae.orgnih.gov By comparing the transcriptomes of algae under conditions that stimulate secondary metabolite production versus control conditions, researchers can pinpoint differentially expressed genes that are likely part of the biosynthetic pathway. mdpi.com

Proteomic analysis, often using mass spectrometry, can then confirm the presence and abundance of the enzymes encoded by these genes. nih.govnih.gov This approach has been applied to various microorganisms, including marine bacteria and extremophiles, to understand their metabolic capabilities and responses to environmental stress. nih.govnih.gov For instance, proteomic studies on the extremophilic archaeon Halobacterium sp. NRC-1 have successfully identified numerous proteins involved in active metabolic pathways. nih.gov While specific, comprehensive transcriptomic and proteomic analyses dedicated solely to the entire this compound pathway are still emerging, these methodologies are the key to uncovering the complete enzymatic cascade, from precursor molecules to the final halogenated compounds. nih.govfrontiersin.org

Heterologous Expression and Pathway Reconstitution in Engineered Organisms

A definitive method for confirming gene function in a biosynthetic pathway is heterologous expression, where genes from a source organism are transferred into a more tractable host, such as Escherichia coli or the yeast Saccharomyces cerevisiae. escholarship.orgrsc.org This approach allows for the production and characterization of individual enzymes and the reconstitution of entire pathways to produce a target compound. nih.govnobelprize.orgembopress.org This strategy is crucial for producing valuable natural products that are difficult to obtain from their native sources and for creating novel "new-to-nature" compounds. escholarship.orgnih.gov

In the field of terpene biosynthesis, heterologous expression has been successfully used to characterize terpene synthases from red algae. plantae.orgnih.gov For example, microbial-type terpene synthase (MTPSL) genes from the red algae Porphyridium purpureum and Erythrolobus australicus were expressed in E. coli, which confirmed their function as sesquiterpene synthases. nih.gov Similarly, a sesquiterpene synthase from Laurencia pacifica was functionally defined by expressing its gene in both S. cerevisiae and E. coli. rsc.org

More complex pathway reconstructions have been achieved for related compounds, demonstrating the feasibility of this approach for halomonoterpenes. Scientists have successfully engineered yeast to produce halogenated monoterpene indole (B1671886) alkaloids (MIAs), a different class of plant-derived compounds. escholarship.orgnih.gov This work involved expressing a modified halogenase in the microbial host to achieve de novo halogenation of the target molecule. escholarship.orgnih.gov Such efforts highlight the potential of using engineered microbes as cellular factories for the sustainable production of complex halogenated natural products, including halomonoterpenes, by introducing and optimizing the necessary biosynthetic genes. frontiersin.orgnih.gov

Natural Origin and Ecological Distribution of this compound Biogenesis

Marine Macroalgae and Microalgae as Primary Producers

The primary and most prolific producers of halomonoterpenes are marine red algae (Rhodophyta). nih.gov A wide variety of these halogenated secondary metabolites have been isolated from three genera in particular: Plocamium, Portieria, and Ochtodes. nih.gov These compounds are thought to function as chemical defenses, protecting the algae from grazing herbivores. mdpi.comvims.eduresearchgate.net

The genus Portieria is a well-known source of diverse halogenated monoterpenes. nih.gov The species Portieria hornemannii, in particular, produces a notable variety of these compounds, including the potent antitumor agent Halomon (B233497). mdpi.comnih.govwikipedia.org Different geographic collections of P. hornemannii can yield different profiles of halogenated monoterpenes, suggesting that genetic and environmental factors influence their production. mdpi.comnih.gove-algae.org

The genus Plocamium is another rich source, with numerous species worldwide yielding a vast array of polyhalogenated monoterpenes. nih.govunam.edu.na Species such as Plocamium cartilagineum, Plocamium costatum, and Plocamium angustum have been extensively studied, leading to the isolation of many novel acyclic and cyclic halomonoterpenes. unam.edu.nanih.govcapes.gov.br The specific compounds produced can vary significantly even between different populations of the same species. nih.gov

The red alga Ochtodes secundiramea is also known to produce halogenated monoterpenoids, such as ochtodene (B1234865) and chondrocole C, which act as feeding deterrents against herbivorous fishes. vims.eduresearchgate.net The biosynthesis of these compounds in red algae is believed to involve the action of haloperoxidase enzymes on acyclic monoterpene precursors like myrcene (B1677589) or ocimene. nih.govmdpi.com It has been proposed that myrcene is the common precursor in Portieria and Ochtodes, while ocimene is the precursor in Plocamium. nih.govmdpi.com

Marine and Terrestrial Microbial Contributions

While macroalgae are the most recognized producers of halomonoterpenes, the role of microorganisms, particularly bacteria and cyanobacteria, in the production of halogenated compounds is an area of active investigation. frontiersin.org Marine environments are rich in halogens, and marine bacteria and cyanobacteria are known to produce a diverse range of secondary metabolites. frontiersin.orgfrontiersin.org There is an ongoing debate in marine natural products chemistry about whether the metabolites isolated from larger host organisms, like sponges, are produced by the host itself or by symbiotic microorganisms. nih.gov

Many microorganisms can metabolize and transform terpenes, and some are known to produce halogenated compounds. frontiersin.orgnih.gov For instance, soil bacteria are significant producers of various volatile hydrocarbons. nih.gov Cyanobacteria, which are found in diverse aquatic environments, produce a wide spectrum of metabolites, some with significant biological activity. frontiersin.orgnih.gov Although direct evidence linking marine or terrestrial microbes to the de novo biosynthesis of the specific halomonoterpenes found in red algae is not yet definitive, their capacity for producing other halogenated molecules makes them a potential source that warrants further exploration. frontiersin.orgnih.gov

Higher Plants and Specialized Metabolite Production

Halomonoterpenes are considered to be almost exclusively produced by marine organisms. sci-hub.se While higher plants are known to produce a vast and diverse arsenal (B13267) of specialized metabolites for defense, including many non-halogenated monoterpenes, the production of halogenated monoterpenes is not a characteristic feature of their metabolism. researchgate.netwikipedia.org

In contrast to halomonoterpenes, other classes of halogenated terpenes, such as some sesquiterpenes and diterpenes, have been found among the metabolites of higher plants. sci-hub.se For example, chlorine-containing sesquiterpenoids like eupachlorin (B1240092) were isolated from the plant Eupatorium rotundifolium. sci-hub.se However, the enzymatic machinery and environmental conditions that lead to the prolific production of polyhalogenated monoterpenes appear to be a specialization of marine red algae. nih.govsci-hub.se

Chemical Synthesis and Derivatization Strategies for Halomonoterpenes

Total Synthesis Approaches to Naturally Occurring Halomonoterpenes

The total synthesis of halomonoterpenes presents a formidable challenge due to the presence of multiple halogen atoms, often at stereogenic centers, and densely functionalized acyclic or cyclic carbon skeletons. Early synthetic efforts often resulted in racemic mixtures or mixtures of stereoisomers, necessitating complex separation procedures. rsc.org However, significant progress has been made in developing highly selective and efficient synthetic routes.

A notable example is the synthesis of (±)-halomon, which was achieved using a Johnson-Claisen rearrangement to construct the C3 tertiary chlorinated center and a novel bromohydrin rearrangement to introduce the bromine and chlorine atoms at C6 and C7. nih.gov Another approach to the halomon (B233497) class of compounds involved a rsc.orgresearchgate.net-sigmatropic rearrangement as a key step. ucla.edu These pioneering syntheses paved the way for more advanced and stereocontrolled strategies.

Stereoselective and Enantioselective Synthesis Methodologies

The demand for enantiomerically pure halomonoterpenes for biological testing has driven the development of stereoselective and enantioselective synthetic methods. rsc.org A key challenge lies in the controlled installation of halogen atoms at specific stereocenters.

One successful strategy for the enantioselective synthesis of acyclic polyhalogenated monoterpenes from the genus Plocamium utilized glyceraldehyde acetonide as a chiral pool starting material. nih.gov This approach enabled the synthesis of four natural products and three analogs in just eight steps, demonstrating its divergent and efficient nature. nih.govnih.gov The use of a chiral precursor allowed for the control of the absolute configuration of the resulting products. nih.gov

Another powerful technique involves the use of chiral catalysts to control the stereochemical outcome of halogenation reactions. For instance, a catalytic enantioselective bromochlorination reaction was a key initial step in the highly selective synthesis of halomon, plocamenone, and isoplocamenone. researchgate.net This method showcases the ability to perform chemo-, regio-, and enantioselective dihalogenation. researchgate.net Furthermore, the Sharpless asymmetric dihydroxylation has been employed in a sequence to create enantiomerically pure hexafunctionalised myrcene (B1677589) derivatives as advanced intermediates for the synthesis of halomon. rsc.org

The table below summarizes some of the key stereoselective methods used in the synthesis of halomonoterpenes.

Method Key Reagent/Catalyst Halomonoterpene Target/Intermediate Key Features
Chiral Pool SynthesisGlyceraldehyde AcetonideAcyclic Plocamium MonoterpenesEnantioselective, Divergent, 8 steps
Catalytic Enantioselective DihalogenationChiral Schiff-base catalyst with a Lewis acidHalomon, Plocamenone, IsoplocamenoneHigh chemo-, regio-, and enantioselectivity
Asymmetric DihydroxylationSharpless Dihydroxylation ReagentsHexafunctionalised Myrcene Intermediate for HalomonSets two stereogenic centers enantioselectively

Strategic Retrosynthetic Analysis in Complex this compound Construction

Retrosynthetic analysis is a critical tool for planning the synthesis of complex molecules like halomonoterpenes. It involves mentally deconstructing the target molecule into simpler, readily available starting materials through a series of logical bond disconnections. cu.edu.eg For halomonoterpenes, the retrosynthetic strategy must consider the strategic introduction of multiple halogen atoms and the control of stereochemistry.

A common retrosynthetic approach for acyclic halomonoterpenes, such as those from Plocamium, involves disconnecting the molecule back to a simpler, chiral building block. For example, a divergent synthesis plan for Plocamium monoterpenes was devised, allowing for the diversification of different regions of the molecule from a common intermediate. cu.edu.egresearchgate.netresearchgate.net This strategy often relies on key bond formations like olefination reactions to connect different fragments. nih.gov

The biogenesis of halomon from myrcene has also inspired retrosynthetic strategies. nih.gov The proposed biosynthetic pathway, involving sequential bromochlorination and elimination, has been mimicked in the laboratory. nih.gov For instance, a concise four-step asymmetric sequence starting from myrcene was developed to access a key dibromotetrol intermediate for the synthesis of enantiopure halomon. rsc.org

Development of Novel Halogenation Reactions for Synthetic Utility

The synthesis of halomonoterpenes has spurred the development of new and efficient halogenation methods. researchgate.net Traditional halogenating agents often lack the required selectivity for complex substrates. Therefore, the creation of reagents and methods for site-selective and stereoselective halogenation is of paramount importance.

One area of development is the use of bromosulfonium salts as electrophilic bromine sources for halonium-induced polyene cyclizations, which can be applied to the synthesis of cyclic monoterpenes. mdpi.com Another significant advancement is the development of catalytic enantioselective dihalogenation reactions, which have proven highly effective in the synthesis of interhalogenated compounds like halomon. researchgate.net

Enzymatic halogenation, although primarily a tool of nature, has inspired the development of biomimetic approaches. Halogenases, such as flavin-dependent halogenases, are capable of performing highly selective halogenations on complex molecules under mild conditions, offering a green alternative to traditional chemical methods. mdpi.comrsc.orgnih.gov

Semi-Synthesis and Chemoenzymatic Transformations of this compound Scaffolds

Semi-synthesis, which utilizes naturally occurring compounds as starting materials for chemical modifications, offers an efficient route to novel this compound analogs. rsc.orgresearchgate.net This approach is particularly advantageous when the natural product is readily available but its total synthesis is complex. For instance, the semi-synthesis of bis-indole alkaloids has been achieved through a combination of biotransformation and chemical synthesis, a strategy that could be applied to complex halomonoterpenes. nih.gov

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create efficient and environmentally friendly synthetic routes. nih.gov Enzymes can be used to perform challenging transformations, such as regioselective and stereoselective halogenations or hydroxylations, on terpene scaffolds. mdpi.comudel.edu For example, vanadium haloperoxidases have been shown to catalyze the halogenation of aromatic compounds, and similar enzymatic systems could potentially be applied to monoterpene substrates. udel.edu The use of enzymes in the synthesis of intermediates for the peppermint monoterpenoid pathway highlights the potential for chemoenzymatic approaches in terpene chemistry. nih.gov

Design and Synthesis of this compound Analogs for Structure-Activity Relationship Investigations

To understand the relationship between the chemical structure of halomonoterpenes and their biological activity, researchers design and synthesize a variety of analogs. oncodesign-services.comresearchgate.net These structure-activity relationship (SAR) studies are crucial for identifying the pharmacophore—the key structural features responsible for the molecule's biological action—and for optimizing lead compounds to enhance their potency and selectivity. oncodesign-services.commdpi.com

The synthesis of analogs often involves modifying specific parts of the parent molecule. For halomon, SAR studies have been facilitated by the development of synthetic routes that allow for the creation of a range of analogs. researchgate.netmdpi.com These studies have provided insights into which structural elements are critical for the cytotoxic activity of these compounds. mdpi.com For example, the synthesis of various analogs of the marine antimicrobial peptide turgencin A has shown that modifications such as incorporating bulky hydrophobic amino acids can fine-tune its biological properties, a principle that can be applied to this compound derivatization. rsc.org

Rational Design Principles for Structural Modification

The design of this compound analogs is guided by rational principles aimed at systematically probing the molecule's interaction with its biological target. acs.org This often involves altering the halogen substitution pattern, modifying the carbon skeleton, or introducing new functional groups.

One approach is to synthesize analogs with variations in the halogen atoms (e.g., replacing bromine with chlorine or vice versa) to assess the impact of the halogen type on activity. Another strategy is to modify the stereochemistry at one or more chiral centers to understand the importance of the three-dimensional structure. nih.gov For instance, in the case of the enolase inhibitor HEX, even minor structural perturbations were found to significantly affect its biological activity, highlighting the sensitivity of the structure-activity relationship. rsc.org

Computational methods, such as molecular docking, can also be employed to predict how different analogs will bind to a target protein, thereby guiding the design of more potent and selective compounds. us.es

Combinatorial Chemistry Approaches to this compound Libraries

Combinatorial chemistry provides a powerful framework for the rapid and systematic generation of large collections of molecules, known as chemical libraries. fortunepublish.comosdd.net This high-throughput approach has been effectively applied to the synthesis of this compound analogs to facilitate comprehensive structure-activity relationship (SAR) studies. digitellinc.comnih.gov By creating diverse libraries based on a core this compound scaffold, researchers can efficiently explore the chemical space to identify derivatives with enhanced biological activity or novel properties. digitellinc.com

The fundamental principle of combinatorial synthesis involves reacting a common molecular core with a variety of building blocks to produce a large, diversified set of related products in parallel. digitellinc.comwikipedia.org This methodology is a significant departure from traditional, linear synthesis, which produces only one target molecule at a time. slideshare.net The main strategies employed for generating these libraries are solid-phase synthesis and solution-phase synthesis. fortunepublish.comslideshare.net

Solid-Phase Synthesis (SPS)

In solid-phase synthesis, the initial starting material, typically a core scaffold, is chemically anchored to an insoluble polymer resin. fortunepublish.comwikipedia.org This immobilization allows for the use of excess reagents to drive reactions to completion, with the significant advantage that purification at each step is simplified to merely washing and filtering the resin to remove unreacted reagents and byproducts. fortunepublish.comwikipedia.org This ease of purification makes SPS highly amenable to automation. fortunepublish.com

The general workflow for solid-phase synthesis of a this compound library can be summarized as follows:

Attachment: The core this compound scaffold is attached to a solid support resin.

Reaction Cycles: The resin-bound scaffold undergoes a series of chemical transformations. In a "split-and-pool" or "split-and-mix" approach, the resin is divided into portions, each is reacted with a different building block, and then all portions are recombined. fortunepublish.comwikipedia.org This cycle is repeated to introduce diversity at various positions on the scaffold. wikipedia.org

Cleavage: Once the synthesis is complete, the final products (the this compound analogs) are cleaved from the solid support.

The use of protective groups is crucial in SPS to ensure that reactions occur only at the desired positions on the molecule. embrapa.br For instance, the Fmoc/tBu strategy is widely used in peptide synthesis, a field where SPS is highly developed. embrapa.brmdpi.com

Solution-Phase Synthesis

Solution-phase synthesis carries out reactions in a homogeneous solution, which allows for a wider range of reaction types compared to SPS and is often easier to monitor and scale up. fortunepublish.com Parallel solution-phase synthesis has become a powerful method for rapidly generating chemical libraries for drug discovery. nih.govmt.com This approach is well-suited for creating focused libraries to optimize lead compounds. nih.gov

Key to the success of modern solution-phase library synthesis is the development of efficient purification techniques to handle the parallel reaction sets. nih.gov These methods are often automated to increase throughput. nih.gov For example, a library of 218 benzophenone-containing antibiotics was successfully prepared in 58 parallel reactions using solution-phase methods, leading to the identification of six highly active compounds. nih.gov

Application to this compound-like Scaffolds

While specific, large-scale combinatorial libraries of complex halomonoterpenes like halomon are not extensively detailed in readily available literature, the principles are demonstrated in the synthesis of analog libraries for other natural products. For instance, structure-activity relationship studies for compounds like tetrahydrolipstatin (THL) have been greatly advanced by synthesizing a library of its stereoisomers to evaluate their inhibitory activity. nih.gov Similarly, libraries of zampanolide (B1247547) analogs have been created to investigate how structural modifications affect their potent biological activity. chemrxiv.org

These examples underscore the power of combinatorial and parallel synthesis techniques to systematically probe the structural requirements for biological function. By applying these methods to a this compound core, a library of analogs can be generated by varying the halogen atoms, the stereochemistry, and by adding different functional groups to the terpene backbone.

The table below illustrates a hypothetical combinatorial library design based on a generic this compound scaffold. This demonstrates how systematic variation of different components can lead to a diverse set of final compounds for biological screening.

Scaffold Building Block A (R1) Building Block B (R2) Resulting Library Size
This compound Core-Cl, -Br, -I (3 variations)-H, -CH3, -OH, -NH2 (4 variations)12 unique compounds
Acyclic Terpene-F, -Cl, -Br, -I (4 variations)Alkyl chains, Phenyl groups (e.g., 10 variations)40 unique compounds
Cyclic Terpene-Cl, -Br (2 variations)Amine library (e.g., 20 variations)40 unique compounds

This systematic approach allows for the efficient exploration of SAR, guiding the design of future generations of analogs with potentially superior therapeutic properties. digitellinc.commdpi.com The data generated from screening these libraries is invaluable for building predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, further accelerating the discovery process. fortunepublish.com

Ecological Roles and Chemical Ecology of Halomonoterpenes

Interspecies Chemical Communication and Signaling

In the marine world, chemical cues are a fundamental form of communication. frontiersin.org Halomonoterpenes are part of this chemical language, acting as semiochemicals that transmit information between different species. frontiersin.org While the full extent of their role in signaling is still under investigation, it is known that the release of these compounds into the water can influence the behavior of other marine life. Kairomones, a type of semiochemical, benefit the receiver of the chemical signal and are an important aspect of interspecific communication. cabidigitallibrary.orgagriculturejournals.cz The complex blend of halomonoterpenes released by an alga can act as a chemical signature, providing information about the producer to its neighbors.

Biogenic Defense Mechanisms Against Predation and Herbivory in Marine Environments

A primary and well-documented function of halomonoterpenes is to provide a chemical defense against herbivores and predators. vims.edulongdom.orgdu.edu.eg Marine organisms, particularly sessile ones like algae, have evolved a variety of defense mechanisms to deter consumption, and chemical defenses are a common strategy. longdom.orgdu.edu.egmaricopa.edu

Many halomonoterpenes have been found to be unpalatable or toxic to a range of marine herbivores, including fish and invertebrates. For example, research on the red alga Ochtodes secundiramea has shown that it produces a variety of halomonoterpenes that deter feeding by different types of herbivores. vims.edu Interestingly, some compounds were effective against fish, while others deterred amphipods, highlighting the benefit of producing a diverse chemical arsenal (B13267). vims.edu This specificity suggests that the evolution of these compounds is driven by the local herbivore pressure.

CompoundProducing OrganismDefensive RoleTarget Organism(s)
Ochtodene (B1234865)Ochtodes secundirameaFeeding deterrentHerbivorous fishes
Unresolved monoterpene mixtureOchtodes secundirameaFeeding deterrentAmphipods
Chondrocole COchtodes secundirameaNo observed defensive role against fishes or amphipods-

Allelopathic Interactions and Competitive Strategies in Algal Communities

Allelopathy, the chemical inhibition of one organism by another, is a key competitive strategy in marine benthic communities where space and resources are limited. jabonline.inresearchgate.net Halomonoterpenes can function as allelopathic agents, released by algae to inhibit the growth, settlement, and reproduction of competitors, including other algae and invertebrates. ugent.be

By releasing these compounds, an alga can create a zone around itself where other organisms struggle to survive, thus securing its access to sunlight and nutrients. ugent.be The effectiveness of these allelochemicals depends on their potency and stability in the surrounding seawater. Studies have shown that extracts from certain macroalgae can inhibit the growth of microalgae, demonstrating the potential for these compounds to structure algal communities. ugent.be The mechanism of action often involves disrupting fundamental cellular processes in the target organism, such as photosynthesis or cell membrane integrity. jabonline.in

Role in Host-Pathogen Interactions (e.g., Algal-Bacterial Symbioses)

The surfaces of marine algae are teeming with microbial life, creating a complex environment where host-pathogen interactions are common. nih.govnih.govfrontiersin.org Halomonoterpenes can play a crucial role in mediating these interactions by acting as antimicrobial agents. sci-hub.se This function helps to protect the algal host from colonization by harmful bacteria and other pathogens. nih.govfrontiersin.org

The production of these compounds can help maintain a healthy surface microbial community, which can be considered a form of symbiosis. nih.gov By controlling the microbial inhabitants of their surfaces, algae can prevent the formation of detrimental biofilms and protect themselves from disease. The continuous production of these antimicrobial compounds is a vital component of the alga's innate immune system.

Contribution to Marine Biogeochemical Cycles and Organic Halogen Pool

The production of halomonoterpenes by marine algae has broader implications for the biogeochemical cycles of halogens, such as bromine and chlorine, in the marine environment. These naturally produced organohalogens contribute significantly to the total pool of organic halogens in the ocean.

When these algae die and decompose, the halomonoterpenes are released into the water column and can become part of the marine dissolved organic matter. frontiersin.orgnumberanalytics.com Some of these compounds are volatile and can be released into the atmosphere, where they can participate in atmospheric chemical reactions. The large-scale production of these compounds by extensive algal populations means they can have a notable impact on the chemistry of both the ocean and the atmosphere. us-ocb.org This highlights the interconnectedness of biological processes in the ocean with global biogeochemical cycles. numberanalytics.comcsic.es

Biological Activities and Mechanistic Investigations Excluding Human Clinical Trials

Antimicrobial Activity Studies

Halomonoterpenes have demonstrated notable activity against a variety of microbial pathogens, including both bacteria and fungi. researchgate.net This antimicrobial prowess is a key area of research, with studies focusing on their efficacy, spectrum, and the underlying mechanisms by which they disrupt microbial cells.

In vitro studies have revealed that halomonoterpenes possess a broad spectrum of antibacterial activity. For instance, certain halogenated monoterpenes have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. csic.esmdpi.com The efficacy of these compounds often varies depending on their specific chemical structure and the bacterial species being tested.

Research has shown that oxygenated and phenolic monoterpenes tend to exhibit greater antimicrobial activity. mdpi.com While the presence of double bonds or the cyclic nature of the monoterpene may not be the primary determinants of activity, aromatic structures are often associated with higher inhibitory potential. mdpi.com For example, studies on various monoterpenes have demonstrated their toxic effects on a range of bacterial species, with some showing more sensitivity than others. mdpi.com

The antibacterial activity of halomonoterpenes is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. scielo.org.bonih.gov For example, ethanolic extracts containing these types of compounds have shown significant inhibition zones against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. scielo.org.bo

Certain halomonoterpenes and related compounds have also been identified as having significant antifungal properties. nih.govanimalia.bio The sea hare Aplysia punctata, which feeds on red algae like Laurencia, accumulates metabolites that are known to have antifungal effects. animalia.bioopistobranquis.info

The primary mechanism of antifungal action for many compounds, including some terpenes, involves the disruption of the fungal cell membrane. plos.orgnih.gov A key target is the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane that is analogous to cholesterol in animal cells. plos.orgnih.gov Inhibition of ergosterol synthesis leads to a compromised cell membrane, causing leakage of essential cellular contents and ultimately cell death. plos.orgnih.gov Some antifungal agents work by directly binding to ergosterol, creating pores in the membrane, while others inhibit enzymes involved in its biosynthetic pathway. nih.govnih.gov

The antimicrobial activity of halomonoterpenes is largely attributed to their ability to perturb the lipid fraction of the microbial plasma membrane. nih.gov This disruption can lead to increased membrane permeability and the leakage of intracellular components. nih.gov The interaction of these compounds with the cell membrane is a critical step in their mechanism of action.

Studies using model lipid membranes have shown that certain monoterpenes can cause a concentration-dependent leakage of entrapped fluorescent dyes, indicating membrane damage. nih.gov The degree of membrane perturbation often correlates with the compound's toxicity. nih.gov Furthermore, it is hypothesized that these compounds can permeate the cell membrane and interact with intracellular targets, which could also contribute to their antimicrobial effects. nih.gov The process of microbial cell disruption can also be influenced by physical forces such as cavitation, which involves the collapse of cavities and resulting pressure pulses. nih.gov

Antifungal Potency and Associated Cellular Mechanisms

Anti-Insect and Antifeedant Properties

A significant ecological role of halomonoterpenes is their function as a chemical defense mechanism against herbivores. unam.edu.na Many of these compounds exhibit potent anti-insect and antifeedant properties, deterring feeding by various insects. nih.govresearchgate.net

The red alga Plocamium cartilagineum produces a variety of halogenated monoterpenes that have been shown to act as feeding deterrents against sympatric herbivores. researchgate.netnih.gov This antifeedant activity is a crucial survival strategy for the algae. unam.edu.na The complex structures of these compounds are thought to be responsible for their deterrent effects. researchgate.net While a direct structure-activity relationship can be difficult to establish from two-dimensional representations, three-dimensional modeling has provided insights into how these molecules might interact with insect taste receptors. researchgate.net

Antifouling Activity and Biofilm Inhibition in Marine Systems

Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a major issue in marine environments. Halogenated compounds, including halomonoterpenes, are believed to play a role in preventing this process. unam.edu.na Their ability to inhibit the settlement and growth of fouling organisms makes them promising candidates for the development of environmentally friendly antifouling agents. researchgate.netnih.gov

The initial stage of biofouling is often the formation of a bacterial biofilm. researchgate.netmdpi.com Halomonoterpenes and other natural products can inhibit biofilm formation by interfering with bacterial adhesion and growth. mdpi.comnih.gov For example, extracts from certain marine organisms have demonstrated the ability to significantly reduce bacterial density and biomass in biofilms. researchgate.net Some compounds achieve this by disrupting established biofilms, while others prevent the initial attachment of planktonic bacteria. mdpi.com

Cytotoxicity in Non-Human Cell Lines and Model Organisms

Halomonoterpenes have consistently demonstrated significant cytotoxic activity against a variety of cancer cell lines in vitro, making them a subject of interest for anticancer drug discovery. nih.govunam.edu.nacsic.es These compounds are often evaluated for their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in a given assay.

For instance, a halogenated monoterpene isolated from Plocamium cartilagineum showed cytotoxic activity against human lung cancer (NCI-H460) and mouse neuro-2a cell lines with an IC50 value of 4 μg/ml. nih.gov Other compounds from the same source were found to be active against human leukemia and human colon cancers with an IC50 of 1.3 μg/ml. nih.gov Similarly, polyhalogenated monoterpenes from the sea hare Aplysia punctata have exhibited significant in vitro cytotoxicity against four different tumor cell lines. nih.gov The cytotoxic nature of these compounds is thought to be linked to their ecological roles as feeding deterrents and antifouling agents. nih.gov The McCoy cell line is another model system that has been utilized to study the cytotoxic effects of various microbial products.

It is important to note that the sensitivity of cell lines to cytotoxic agents can vary between species. For example, studies have shown that mouse neuroblastoma cell lines can be more sensitive to certain compounds than human neuroblastoma cell lines. nih.gov

Analytical and Structural Elucidation Methodologies for Halomonoterpenes

Advanced Isolation and Purification Techniques from Complex Biological Matrices

Isolating pure halomonoterpenes from their natural sources, primarily marine algae, presents a significant challenge. This is largely due to their often low concentrations within the organism and the presence of a complex mixture of other structurally similar metabolites. To overcome these hurdles, researchers employ a combination of advanced separation and extraction techniques.

High-Resolution Chromatographic Separations (e.g., HPLC, GC)

High-resolution chromatographic techniques are cornerstones in the purification of halomonoterpenes.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used tool for the separation and purification of these compounds from crude biological extracts. Due to the varying polarities of halomonoterpenes, reversed-phase HPLC, often utilizing C18 columns, is particularly effective. This technique separates compounds based on their hydrophobicity, allowing for the isolation of individual monoterpenes from complex mixtures. Semi-preparative and preparative HPLC are routinely used to obtain pure compounds in sufficient quantities for structural analysis.

Gas Chromatography (GC) , especially when coupled with Mass Spectrometry (GC-MS), is exceptionally well-suited for the analysis of volatile halomonoterpenes. The use of high-resolution capillary columns in GC enables the separation of closely related isomers, a common feature among these natural products. The resulting electron-impact (EI) mass spectra provide critical information on molecular weight and characteristic fragmentation patterns, which aids in the preliminary identification of the compounds.

Countercurrent Chromatography and Other Preparative Techniques

Countercurrent Chromatography (CCC) offers a significant advantage for the purification of labile or sensitive halomonoterpenes. As a liquid-liquid partition chromatography technique, CCC avoids the use of solid stationary phases, thereby eliminating issues of irreversible adsorption and potential degradation of the target compounds. This method separates molecules based on their differential partitioning between two immiscible liquid phases, providing a gentle yet highly efficient means of purification, particularly at the preparative scale.

In addition to CCC, traditional column chromatography using adsorbents like silica (B1680970) gel or size-exclusion gels such as Sephadex is frequently employed as an initial fractionation step. This allows for a preliminary, coarse separation of the crude extract based on polarity or molecular size, thereby enriching the fractions containing halomonoterpenes before finer purification by HPLC or other high-resolution methods.

Targeted Extraction Methods from Marine Organisms

A common approach involves sequential extraction with solvents of increasing polarity. An initial extraction with a non-polar solvent like hexane (B92381) or dichloromethane (B109758) effectively isolates lipophilic halomonoterpenes. This is often followed by subsequent extractions with medium-polarity solvents like ethyl acetate (B1210297) and finally polar solvents such as methanol (B129727) to capture a wider range of metabolites. This systematic approach allows for a preliminary fractionation of the compounds based on their solubility.

Comprehensive Spectroscopic Characterization

Following successful isolation and purification, the precise chemical structure of a halomonoterpene is determined through a combination of powerful spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the complete three-dimensional structure of organic molecules, including halomonoterpenes. A suite of 1D and 2D NMR experiments is utilized to map out the carbon framework, establish the connectivity of all atoms, and determine the relative stereochemistry.

1D NMR: ¹H NMR spectra provide information on the chemical environment and connectivity of protons, while ¹³C NMR spectra reveal the number and types of carbon atoms present.

2D NMR: Experiments like COSY (Correlation Spectroscopy) identify proton-proton spin couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) establishes long-range (2-3 bond) correlations between protons and carbons. These experiments are crucial for assembling the molecular skeleton.

Stereochemistry: The relative stereochemistry of the molecule is often determined using NOESY (Nuclear Overhauser Effect Spectroscopy), which identifies protons that are close to each other in space.

The application of these NMR techniques allows for the unambiguous assignment of the constitution and configuration of even highly complex polyhalogenated monoterpenes.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of an isolated this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the calculation of a unique molecular formula. This is especially critical for distinguishing between isomers and compounds with the same nominal mass.

Furthermore, the mass spectrum provides definitive evidence for the presence of halogen atoms. The characteristic isotopic patterns of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) create distinctive patterns in the mass spectrum, allowing for the confident determination of the number of each type of halogen atom in the molecule. Analysis of the fragmentation patterns observed in the mass spectrum can also provide valuable clues about the molecular structure and the location of the halogen substituents.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques for the preliminary identification of functional groups within this compound structures.

Infrared (IR) Spectroscopy is a powerful tool for identifying specific covalent bonds within a molecule. vscht.cz When organic molecules absorb infrared radiation, it causes molecular vibrations, such as stretching and bending. vscht.cz Different functional groups absorb IR radiation at characteristic frequencies, which are represented as bands in an IR spectrum. This allows for the identification of key structural components. libretexts.org

For halomonoterpenes, IR spectroscopy can help identify the presence of:

C-H bonds: Alkanes, which form the backbone of many monoterpenes, show strong C-H stretching absorptions between 2850 and 2960 cm⁻¹. libretexts.org Alkenes, which may also be present, exhibit =C-H stretching at slightly higher frequencies, from 3020 to 3100 cm⁻¹. libretexts.org

C=C bonds: The presence of a carbon-carbon double bond in a this compound will typically result in a moderate absorption band in the 1640-1680 cm⁻¹ region. vscht.cz

O-H groups: If a this compound contains a hydroxyl group, a broad and strong absorption band will be observed in the 3200-3600 cm⁻¹ range due to O-H stretching. wfu.edu The presence of hydrogen bonding can cause this band to be particularly broad.

C-O bonds: Alcohols and ethers will show C-O stretching absorptions in the 1050-1150 cm⁻¹ region. wfu.edu

Carbonyl (C=O) groups: Ketones, aldehydes, or carboxylic acids within a this compound structure will display a strong C=O stretching absorption between 1710 and 1750 cm⁻¹. wfu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule. msu.edu This technique measures the absorption of UV or visible light by a sample. technologynetworks.com The wavelengths at which a molecule absorbs light are influenced by its composition and can help identify the presence of chromophores, which are light-absorbing groups. msu.edu

In the context of halomonoterpenes, UV-Vis spectroscopy is particularly useful for detecting conjugated systems, such as conjugated double bonds. msu.edu While isolated double bonds absorb at shorter wavelengths, often below the range of standard spectrometers, conjugated systems absorb at longer, more readily detectable wavelengths. msu.edu Shifts in the wavelength of maximum absorbance (λmax) can provide insights into the extent of conjugation and the presence of certain functional groups. azooptics.com This technique can also be used for purity assessment and quantification of biomolecules. lcms.czwepub.org

X-ray Crystallography for Definitive Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral halomonoterpenes. researchgate.netchem-soc.si This technique provides a three-dimensional map of electron density within a crystal, allowing for the precise spatial arrangement of atoms to be determined.

The determination of absolute configuration relies on the phenomenon of anomalous scattering (or resonant scattering). researchgate.netmit.edunih.gov When X-rays interact with electrons, particularly those of heavier atoms, a small phase shift occurs. mit.edu This effect leads to measurable differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane), which breaks the inherent inversion symmetry of the diffraction pattern. researchgate.net

Historically, the presence of atoms heavier than oxygen, such as chlorine or bromine, was considered necessary to produce a sufficiently strong anomalous signal for confident absolute configuration determination. mit.edu This makes X-ray crystallography particularly well-suited for halogenated natural products like halomonoterpenes. The presence of the halogen atom enhances the anomalous scattering effect, facilitating a more reliable assignment of the absolute stereochemistry. mit.edu

The quality of the single crystal is paramount for a successful X-ray diffraction analysis. researchgate.net For a definitive determination, the Flack parameter is often calculated. A value close to zero with a small standard uncertainty indicates a high probability that the determined absolute configuration is correct. chem-soc.siox.ac.uk

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS/MS, LC-NMR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures containing halomonoterpenes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.netbiomedpharmajournal.org In GC-MS, the components of a mixture are first separated based on their boiling points and interactions with a stationary phase in a gas chromatograph. libretexts.org The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. libretexts.org

GC-MS provides both qualitative and quantitative information. libretexts.org The retention time from the GC can be used for preliminary identification by comparing it to standards, while the mass spectrum provides the molecular weight and a unique fragmentation pattern that serves as a molecular fingerprint for structural elucidation. libretexts.org This technique is well-suited for analyzing many halomonoterpenes due to their relatively low molecular weights and volatility. nih.govnotulaebotanicae.ro GC-MS/MS, or tandem mass spectrometry, offers even greater selectivity and sensitivity for complex sample analysis. thermofisher.com

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. creative-proteomics.comeag.com LC is used to separate components of a mixture in a liquid phase, making it suitable for a wider range of compounds than GC, including those that are less volatile or thermally labile. nih.gov

In LC-MS/MS, after separation by LC, the analytes are ionized and enter the mass spectrometer. eag.com The first mass analyzer selects a specific parent ion, which is then fragmented in a collision cell. The resulting fragment ions (daughter ions) are analyzed by a second mass analyzer. eag.com This process provides a high degree of specificity and is excellent for identifying and quantifying compounds in complex matrices, such as biological extracts. creative-proteomics.combioxpedia.com LC-MS/MS is particularly valuable for analyzing trace levels of halomonoterpenes and their metabolites. nih.govlcms.cz

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) directly couples liquid chromatography with nuclear magnetic resonance spectroscopy. mdpi.com This hyphenated technique provides the separation capabilities of LC along with the detailed structural information from NMR. mdpi.comiosrphr.org After chromatographic separation, the analyte flows into an NMR probe for analysis.

LC-NMR is a powerful tool for the unambiguous structure elucidation of unknown compounds in complex mixtures, such as natural product extracts. iosrphr.orgnih.govnih.gov It allows for the acquisition of one- and two-dimensional NMR spectra of individual components without the need for prior isolation. iosrphr.org This is particularly advantageous for analyzing isomeric or isobaric compounds, which may be difficult to distinguish by mass spectrometry alone. mdpi.com Different operational modes, such as on-flow, stop-flow, and loop-storage, can be employed depending on the analytical needs. mdpi.com

Quantitative Analysis Methodologies for Research Applications (e.g., HPLC-UV, GC-FID)

For the quantitative analysis of halomonoterpenes in research settings, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID) are commonly employed.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a robust and widely used technique for quantifying compounds that possess a UV chromophore. jddtonline.info The separation of analytes is achieved via HPLC, and as the compounds elute from the column, they pass through a UV detector that measures their absorbance at a specific wavelength. japsonline.com

For quantification, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. drawellanalytical.com The peak area or height of the analyte in the sample is then compared to the calibration curve to determine its concentration. drawellanalytical.com The method's accuracy and precision are assessed through validation procedures. researchgate.netmdpi.com HPLC-UV is a reliable and often more economical alternative to mass spectrometry for routine quantitative analysis, provided the this compound of interest has a suitable UV absorbance. jddtonline.inforesearchgate.net

Gas Chromatography with Flame Ionization Detection (GC-FID) is a standard technique for the quantitative analysis of volatile organic compounds. bibliotekanauki.pl After separation by GC, the eluted compounds are burned in a hydrogen-air flame. This process produces ions, generating a current that is proportional to the amount of organic analyte being burned.

GC-FID is known for its high sensitivity, wide linear range, and robustness. chromsoc.jpresearchgate.net Similar to HPLC-UV, quantification is achieved by creating a calibration curve with known standards. bibliotekanauki.pl The peak area of the analyte is used to determine its concentration in the sample. libretexts.org This method is particularly suitable for quantifying volatile halomonoterpenes and is a workhorse in many analytical laboratories for its reliability and cost-effectiveness. bibliotekanauki.plchromsoc.jp

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Delineation of Key Structural Motifs and Pharmacophores for Biological Activity

A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. taylorandfrancis.comdergipark.org.tr Identifying the pharmacophore of halomonoterpenes is crucial for designing new analogs with improved potency and selectivity. Research into the cytotoxic properties of various naturally occurring and synthetic halomonoterpenes has illuminated several key structural features that are critical for their activity.

Key structural motifs consistently associated with the bioactivity of halomonoterpenes include:

The Halogen Moiety : The presence, number, and type of halogen atoms are paramount. Studies have shown that halogen substituents can significantly enhance biological activity, bioavailability, and stability. researchgate.net For many acyclic halomonoterpenes, a higher degree of halogenation often correlates with increased cytotoxic activity. mdpi.com

The Monoterpene Skeleton : Both acyclic and cyclic monoterpene frameworks serve as the scaffold for these compounds. The specific stereochemistry and conformation of this backbone dictate the spatial orientation of the crucial halogen substituents.

Specific Functional Groups : The presence of features like a dichloromethyl or bromochloromethyl group at certain positions has been identified as important. For instance, in halomon-related compounds, the presence of a halogen at the C-6 position has been shown to be essential for potent cytotoxicity. mdpi.com

Through the analysis of active compounds, a general pharmacophore model for cytotoxic halomonoterpenes can be conceptualized. This model typically includes hydrophobic regions corresponding to the terpene backbone and multiple halogen-bond-donating points from the various C-X (where X = Cl, Br) bonds. These features are arranged in a specific three-dimensional geometry that is complementary to the binding site of their yet-to-be-fully-identified biological target(s). taylorandfrancis.commdpi.com

Computational Modeling and Cheminformatics Approaches in SAR/QSAR Development

Computational modeling and cheminformatics are indispensable tools for accelerating drug discovery by predicting the biological activity of chemical compounds and clarifying SAR. mdpi.commdpi.com These in silico methods allow researchers to analyze large datasets, build predictive models, and prioritize the synthesis of the most promising new analogs.

For halomonoterpenes, QSAR studies have been performed to create mathematical models that correlate the physicochemical properties of the molecules with their observed biological activity. researchgate.net One such study on monoterpenes from Plocamium species identified several key descriptors that influence anticancer activity. researchgate.net The resulting QSAR equation demonstrated that properties like lipophilicity (LogP), molecular shape and size (CPKovality, CPKArea), and electronic properties (minimal electrostatic potential, dipole moment) are critical for predicting the bioactivity of these compounds. researchgate.net

Computational drug design strategies are broadly categorized as either ligand-based or structure-based. iaanalysis.comfrontiersin.orgnih.gov

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. iaanalysis.comnih.gov This approach relies on the knowledge of a set of molecules (ligands) that are known to be active. By comparing the structures and properties of these active compounds, a pharmacophore model or a QSAR model can be developed. nih.gov The QSAR studies conducted on Plocamium monoterpenes are prime examples of LBDD, where the activities of a series of isolated compounds were used to build a predictive model without information on the target's structure. researchgate.net

Structure-Based Drug Design (SBDD) utilizes the known 3D structure of the target protein or enzyme, often determined through X-ray crystallography or NMR spectroscopy. iaanalysis.com This method involves docking potential drug candidates into the target's binding site to predict their binding affinity and orientation. slideshare.netnih.gov While SBDD is a powerful tool, its application to halomonoterpenes has been limited because their precise molecular targets for cytotoxic activity remain largely uncharacterized. mdpi.com

A primary goal of developing a QSAR model is to use it for prediction. The mathematical models derived from studies on existing halomonoterpenes can be used to forecast the biological activity of novel, not-yet-synthesized analogs. researchgate.net For example, the QSAR equation derived for Plocamium metabolites suggests that increasing lipophilicity while maintaining a moderate molecular size and shape could lead to enhanced anticancer activity. researchgate.net

This predictive capability allows for virtual screening, where large libraries of virtual compounds can be rapidly assessed for their potential activity. Researchers can design new analogs in silico by modifying the monoterpene skeleton or altering the halogenation pattern and then use the QSAR model to prioritize which compounds are most likely to be potent. This approach significantly reduces the time and resources required for hit and lead discovery by focusing synthetic efforts on candidates with the highest probability of success.

Ligand-Based and Structure-Based Computational Design

Mechanistic Correlates between Chemical Structure and Biological Response

Understanding the mechanism of action is key to linking a compound's structure to its biological effect. For many cytotoxic halomonoterpenes, the precise molecular mechanism remains an area of active investigation. mdpi.com However, studies have begun to shed light on the cellular processes they affect.

Research on a novel synthetic bromochlorinated monoterpene, PPM1, revealed that its cytotoxic effect on highly aggressive triple-negative breast cancer cells is mediated through the induction of cell cycle arrest and apoptosis. mdpi.com This indicates that the compound interacts with cellular machinery that regulates cell division and programmed cell death. Mechanistic studies on other cytotoxic compounds isolated from Plocamium cartilagineum showed that while they were cytotoxic to several cancer cell lines, they did not appear to function as sodium channel blockers or activators, ruling out one potential mode of action. semanticscholar.orgnih.gov Interestingly, some of these compounds were effective against a cancer cell line known for chemoresistance due to the overexpression of P-glycoprotein, suggesting their structure allows them to either evade or inhibit this efflux pump. nih.gov The lipophilic nature conferred by the terpene backbone and multiple halogens likely facilitates the intracellular accumulation of these compounds, a prerequisite for interacting with internal targets. mdpi.comnih.gov

Influence of Halogenation Pattern on Bioactivity and Selectivity

The type, number, and position of halogen atoms on the monoterpene scaffold have a profound impact on biological activity and target selectivity. This is a central theme in the SAR of these compounds.

Number of Halogens : A clear trend has been observed where a higher number of halogen atoms on the monoterpene skeleton leads to greater cytotoxicity. mdpi.com In one study, the most toxic compounds against breast cancer cells contained five halogen atoms, whereas less toxic or non-toxic analogs had only three or four. mdpi.com

Type of Halogen (Br vs. Cl) : The specific halogen atom also plays a critical role. In a direct comparison, a brominated monoterpene (PPM1) showed significant, dose-dependent cytotoxicity against breast cancer cells, while its chlorinated analogs (PPM2 and PPM3) did not. mdpi.com This highlights a distinct advantage for bromine substitution in that particular structural context. However, in other studies, the most active compound against certain breast cancer cells was one that contained only chlorine atoms, indicating that the ideal halogen can be context-dependent. mdpi.com The renowned cytotoxic agent Halomon (B233497), for example, is a mixed bromo- and chloro-substituted monoterpene that exhibits high differential cytotoxicity against various solid tumor cell lines. semanticscholar.org

The table below illustrates the impact of the halogenation pattern on the cytotoxic activity of selected halomonoterpenes.

Compound Name/IdentifierHalogen CompositionKey Structural FeatureReported Cytotoxic Activity
PPM1 1 Br, 4 ClAcyclic, Bromine at C-8IC₅₀ = 3.3 µM (MDA-MB-231 breast cancer, 72h) mdpi.com
PPM2 5 ClAcyclic, Chlorine at C-8Not cytotoxic to MDA-MB-231 cells mdpi.com
PPM3 6 ClAcyclic, Chlorine at C-8Not cytotoxic to MDA-MB-231 cells mdpi.com
Halomon 2 Br, 3 ClAcyclicHigh differential cytotoxicity against renal, brain, and colon cancer cell lines semanticscholar.org
Compound 1 from P. cartilagineum 5 ClAcyclic, Dichloromethyl at C-7IC₅₀ = 4 µg/ml (NCI-H460 lung cancer) nih.gov
Compound 3 from P. cartilagineum 4 ClAcyclic, Trichlorovinyl groupIC₅₀ = 1.3 µg/ml (Human colon cancer) nih.gov

This differential activity underscores the importance of the halogenation pattern in fine-tuning the biological profile of halomonoterpenes for potential therapeutic applications.

Emerging Applications and Future Research Directions Non Human Clinical Focus

Development of Environmentally Benign Agrochemicals and Biopesticides

The agricultural industry is under pressure to move away from conventional synthetic pesticides due to concerns about environmental persistence, non-target toxicity, and the development of resistance. nih.gov Biopesticides, derived from natural sources such as plants, microorganisms, and their metabolites, offer a more sustainable alternative. frontiersin.orgsyensqo.com Halomonoterpenes, with their inherent biological activity, are being investigated as a new class of biopesticides.

Active compounds from plants, including terpenes, are known to be effective phytopesticides. frontiersin.org The halogen atoms in halomonoterpenes can enhance their potency and specificity against pests. Research in this area focuses on identifying halomonoterpenes that exhibit strong insecticidal, fungicidal, or herbicidal properties while demonstrating low toxicity to beneficial organisms and rapid degradation in the environment. The goal is to develop formulations for integrated pest management (IPM) programs, which combine various pest control methods to reduce reliance on synthetic chemicals. nih.govresearchgate.net Future work will involve field trials to assess the efficacy of halomonoterpene-based biopesticides under real-world agricultural conditions and to ensure they meet stringent regulatory requirements for environmental safety.

Table 1: Examples of Halogenated Monoterpenes with Potential Agrochemical Activity This table is illustrative and based on the known bioactivities of related compounds.

Compound Class Potential Target Producing Organism (Example) Rationale for Investigation
Acyclic Halomonoterpenes Fungal pathogens, insect larvae Red algae (Plocamium sp.) Known antimicrobial and cytotoxic properties suggest potential for controlling plant diseases and insect pests.
Cyclic Halomonoterpenes Weeds, nematodes Red algae (Portieria hornemannii) Complex structures may interfere with specific metabolic pathways in target pests, offering a novel mode of action.

Innovations in Antifouling Coatings and Marine Biotechnology

Biofouling, the accumulation of microorganisms, plants, and animals on submerged surfaces, is a significant problem for maritime industries, increasing drag on ships and damaging aquaculture equipment. sciepublish.com Traditional antifouling paints often rely on toxic biocides like copper compounds and the now-banned tributyltin (TBT), which cause substantial harm to marine ecosystems. sciepublish.comwikipedia.orgfinsulate.com

There is a strong drive to develop environmentally friendly, biomimetic antifouling coatings inspired by nature. wikipedia.org Marine organisms, particularly those that live a sessile life, produce secondary metabolites to defend themselves against fouling. Halomonoterpenes are among these natural antifoulants. Research has shown that certain halomonoterpenes can deter the settlement of barnacle larvae, algae, and bacterial biofilms at concentrations that are not broadly toxic to the wider marine environment. Innovations focus on incorporating these compounds into biodegradable or foul-release coatings. mdpi.com These coatings either release the active compound slowly or create a surface chemistry that prevents organisms from attaching firmly. Future research aims to identify more potent and stable halomonoterpenes and to develop cost-effective methods for their large-scale production for use in commercial marine paints. hse.gov.uk

Halomonoterpenes as Leads for Industrial Biocides and Preservatives

Industrial processes, such as those in cooling towers, paper mills, and oil and gas operations, are susceptible to microbial growth, which can lead to corrosion, blockages, and contamination. industrialchemicals.gov.auvpcchem.com Industrial biocides are chemicals used to control these harmful organisms. tukes.fi However, many existing biocides are highly toxic and persistent in the environment. industrialchemicals.gov.au

Halomonoterpenes are being explored as lead compounds for a new generation of industrial biocides. Their potent antimicrobial properties make them suitable candidates for preventing the growth of bacteria, fungi, and algae in industrial settings. The objective is to find or modify halomonoterpenes that are effective against specific industrial problem-organisms while being readily biodegradable, reducing their environmental impact. europa.eu They are also being considered as preservatives in consumer products like cosmetics, where there is a demand for effective and safe alternatives to traditional preservatives. vpcchem.com Research is directed at understanding the structure-activity relationships of these compounds to optimize their performance and safety profiles for specific industrial applications.

Sustainable Production of Halomonoterpenes via Synthetic Biology and Metabolic Engineering

A major bottleneck for the commercial application of halomonoterpenes is their limited supply from natural sources. Harvesting from marine organisms is often unsustainable and yields are typically low. Synthetic biology and metabolic engineering offer a transformative solution for the sustainable production of these valuable compounds. nih.govnih.gov

This approach involves engineering well-understood microorganisms, such as Escherichia coli or the yeast Saccharomyces cerevisiae, to function as microbial cell factories. nih.gov Scientists can introduce the biosynthetic pathways for monoterpenes into these microbes and optimize their metabolic processes to increase the production of precursor molecules like isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.com By further introducing specific halogenating enzymes, these engineered microbes can be programmed to produce specific halomonoterpenes in large, controlled fermenters using renewable feedstocks. frontiersin.org This technology not only ensures a sustainable and scalable supply but also allows for the creation of novel this compound analogs by introducing different enzymes. sciepublish.com Future research is focused on improving yields, discovering new halogenating enzymes, and optimizing the fermentation process to make it economically competitive with traditional chemical synthesis. wikipedia.orgstanford.edu

Exploration of Underexplored Marine Biodiversity for Novel this compound Discovery

The ocean represents a vast and largely untapped reservoir of biological and chemical diversity. nih.govvliz.be It is estimated that a tiny fraction of marine organisms has been studied for their chemical constituents. nih.gov Many unique halomonoterpenes likely await discovery in underexplored marine environments, such as deep-sea vents, polar regions, and diverse coral reef ecosystems.

Modern exploration technologies, including remotely operated vehicles (ROVs) and autonomous underwater vehicles (AUVs), are enabling scientists to access these previously unreachable habitats. kaust.edu.sa Concurrently, advances in analytical chemistry and high-throughput screening allow for the rapid identification of new compounds even from small biological samples. This exploration is crucial, as new halomonoterpenes from unique organisms may possess novel chemical structures and unprecedented biological activities. frontiersin.orgnih.gov These discoveries could provide new leads for all the applications mentioned above, from agrochemicals to industrial biocides.

Interdisciplinary Research Paradigms Integrating Omics Technologies with Chemical Ecology

Understanding the role and potential of halomonoterpenes requires a holistic, interdisciplinary approach. The integration of "omics" technologies with chemical ecology provides a powerful framework for discovery and development. nih.gov

Chemical Ecology is the study of how organisms use chemicals to interact with their environment and with each other. researchgate.netyoutube.comfrontiersin.orguni-hohenheim.de It provides the context for why an organism produces a specific this compound—for example, as a defense against predators, a deterrent to competitors, or an antimicrobial agent. rsc.org

Omics Technologies refer to the large-scale study of biological molecules. bioaster.orgresearchgate.net This includes:

Genomics: Studying the organism's complete set of DNA to find the genes responsible for producing the enzymes that synthesize halomonoterpenes.

Transcriptomics: Analyzing the RNA to see which of those genes are active under certain conditions (e.g., when the organism is attacked).

Proteomics: Identifying the actual proteins (enzymes) present in the cell. humanspecificresearch.org

Metabolomics: Cataloging all the small molecules (metabolites), including the halomonoterpenes, produced by the organism. frontiersin.org

By integrating these fields, researchers can link the production of a specific this compound (identified through metabolomics) to the genes and enzymes that create it (identified through genomics and proteomics) and understand its ecological purpose (explained by chemical ecology). This integrated knowledge accelerates the discovery of new compounds, facilitates their sustainable production via synthetic biology, and helps predict their most promising applications.

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